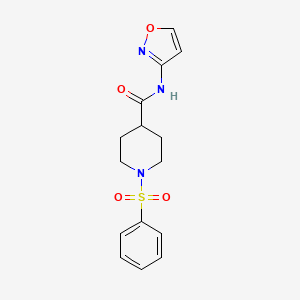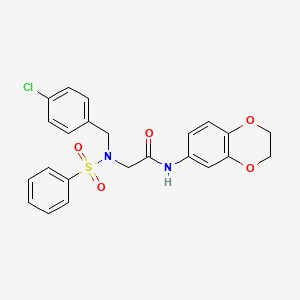
N-3-isoxazolyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-isoxazolyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as ML352, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of several diseases.
Wirkmechanismus
ML352 is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This enzyme is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules that have anti-inflammatory and vasodilatory effects. By inhibiting sEH, ML352 increases the levels of EETs, which can lead to a reduction in inflammation and an improvement in vascular function.
Biochemical and Physiological Effects:
ML352 has been shown to have several biochemical and physiological effects. In preclinical studies, ML352 has been shown to reduce inflammation, improve vascular function, and protect against oxidative stress. ML352 has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ML352 is its potency as an sEH inhibitor. This compound has been shown to be more potent than other sEH inhibitors currently in development. However, ML352 has some limitations for lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, ML352 has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for ML352 research. One potential direction is to further explore its potential therapeutic applications in different disease models. Another direction is to develop more effective delivery methods for ML352, such as prodrugs or nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of ML352 and its effects on different signaling pathways. Overall, ML352 has shown great potential as a therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of ML352 involves a multistep process that starts with the preparation of 3-isoxazolecarboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is reacted with piperidine to form the piperidinecarboxamide. The final step involves the sulfonylation of the piperidinecarboxamide with phenylsulfonyl chloride. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
ML352 has been extensively studied for its potential therapeutic applications. It has been identified as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ML352 has also been studied for its potential use in treating ischemic stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(16-14-8-11-22-17-14)12-6-9-18(10-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXIKBFEFKMFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NOC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(3-methylbutyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5221353.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5221359.png)
![8-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5221364.png)

![4',4',6,6-tetramethyl-3-(1-naphthyl)-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5221388.png)
![ethyl {[4-(acetylamino)phenyl]amino}(oxo)acetate](/img/structure/B5221398.png)
![4,4,5,5,5-pentafluoropentyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5221407.png)

![propyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5221417.png)
![2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-1,3,4-trimethylbenzene](/img/structure/B5221428.png)

![1-[5-(4-bromophenoxy)pentyl]piperidine](/img/structure/B5221443.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5221447.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5221456.png)